molecular formula C8H3BrF6 B1273128 2,5-Bis(trifluoromethyl)bromobenzene CAS No. 7617-93-8

2,5-Bis(trifluoromethyl)bromobenzene

Cat. No.: B1273128
CAS No.: 7617-93-8
M. Wt: 293 g/mol
InChI Key: GFQNSGHVOFVTLC-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)bromobenzene is a halogenated hydrocarbon with the molecular formula (CF₃)₂C₆H₃Br. It is a clear, colorless liquid known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Bis(trifluoromethyl)bromobenzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with acetic anhydride in the presence of a Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted benzoic acids, trifluoromethyl-substituted benzene derivatives, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(trifluoromethyl)bromobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted benzene derivatives. Its unique structure makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .

Properties

IUPAC Name

2-bromo-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQNSGHVOFVTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370488
Record name 2,5-Bis(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7617-93-8
Record name 2,5-Bis(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,5-bis(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of the HBr salt of 2,5-bis-trifluoromethylaniline (1.0 gm, 4.4 mmol) was prepared by addition of 48% HBr (3 gm, 17.5 mmol) and 5 mL of water. This was cooled in an ice bath while a solution of sodium nitrite (335 mg, 4.8 mmol) in 1 mL of water was added dropwise. The reaction was stirred a farther 0.5 hr at which time copper powder (1 gm) and another 3 gm portion of 48% HBr were added. The reaction was heated to reflux and after 10 min the distillate was collected until no organic material was evident with the water. The distillate was extracted twice with ether and the ether layers were washed with brine, dried over sodium sulfate, combined and evaporated. The residue was purified by flash chromatography (5% ethyl acetate/hexanes) to afford the title compound as an oil. NMR (CDCl3): δ 7.68 (d, 1H, J=8 Hz), 7.81 (d, 1H, J=8 Hz), 7.96 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
335 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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